molecular formula C15H8ClN3OS2 B2874250 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 900004-38-8

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2874250
CAS No.: 900004-38-8
M. Wt: 345.82
InChI Key: CYTOKYOIZPPSIG-UHFFFAOYSA-N
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Description

3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF)[{{{CITATION{{{_2{Synthesis of New Thieno[2,3-d]pyrimidines Containing a 1,2,3-Triazole ...](https://link.springer.com/article/10.1134/S107042802110016X).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidin-4-yl derivatives

  • Benzo[b]thiophene-2-carboxamide derivatives

  • Other halogenated thieno[2,3-d]pyrimidines

Uniqueness: 3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the chloro group and the benzo[b]thiophene moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-thieno[2,3-d]pyrimidin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-11-8-3-1-2-4-10(8)22-12(11)14(20)19-13-9-5-6-21-15(9)18-7-17-13/h1-7H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTOKYOIZPPSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C4C=CSC4=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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